molecular formula C26H19N5OS3 B2728325 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE CAS No. 690271-76-2

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE

Cat. No.: B2728325
CAS No.: 690271-76-2
M. Wt: 513.65
InChI Key: QHZABZQIOYVFEP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole group linked to a phenyl ring via an amide bond, with a propanamide chain connected to a [1,2,4]triazolo[3,4-b][1,3]thiazole core via a sulfanyl group. The triazolothiazole ring is further substituted with a phenyl group. This hybrid structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules due to their ability to engage in hydrogen bonding, π-π interactions, and hydrophobic effects .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5OS3/c32-23(27-19-12-10-18(11-13-19)24-28-20-8-4-5-9-22(20)35-24)14-15-33-25-29-30-26-31(25)21(16-34-26)17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZABZQIOYVFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazolo[2,3-c][1,2,4]triazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide exhibit significant antimicrobial properties. For instance:

CompoundTarget BacteriaIC50 (µg/mL)
Compound APseudomonas aeruginosa115.2
Compound BEscherichia coli182.2
This compoundTBD

The mechanism of action often involves disrupting bacterial quorum sensing pathways, which are crucial for virulence and biofilm formation.

Anti-inflammatory Properties

Studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, which can be beneficial in developing drugs targeting specific pathways in diseases such as cancer and autoimmune disorders.

Cellular Effects

This compound has shown significant effects on cellular processes. Research indicates that it may influence gene expression and protein interactions within cells.

Material Science

In industrial settings, the compound can serve as a building block for synthesizing more complex materials. Its unique chemical properties make it suitable for developing new polymers or chemical processes that require specific functional groups.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related benzothiazole derivatives demonstrated that compounds containing similar structures effectively inhibited the growth of multiple bacterial strains. The results indicated a correlation between structural modifications and enhanced biological activity.

Case Study 2: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory mechanisms of benzothiazole derivatives found that specific substitutions on the benzothiazole ring significantly affected COX inhibition rates. This study highlighted the importance of structural optimization in developing potent anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s triazolothiazole core distinguishes it from related fused heterocycles:

  • Triazolothiadiazoles (e.g., ): These lack the thiazole ring in the fused system, replacing it with a thiadiazole.
  • Triazolothiadiazepines (): Larger seven-membered rings introduce conformational flexibility, which may enhance or reduce target specificity compared to the rigid triazolothiazole core .

Substituent Effects

Benzothiazole vs. Other Aromatic Groups
  • Benzothiazoles are known for enhanced interactions with enzymes like kinases .
  • Pyridyl-substituted triazolothiadiazoles (): Pyridyl groups introduce basic nitrogen, improving solubility but reducing lipophilicity compared to the phenyl group in the target compound .
Sulfanyl Linker vs. Other Linkages

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Triazolothiadiazole () N-(2-Methylphenyl)-acetamide ()
LogP High (due to phenyl groups) Moderate Moderate to high
Solubility Low (hydrophobic substituents) Moderate (smaller substituents) Low (methylphenyl group)
Metabolic Stability High (sulfanyl group resists oxidation) Variable Moderate (acetamide hydrolysis risk)

Methodological Considerations in Similarity Analysis

For example:

  • Electronic Effects : The chloro-substituted analog () has higher electronegativity than the target’s phenyl group, which could shift binding affinities despite structural overlap .
  • Scaffold Hopping : Replacing thiadiazole with thiazole (as in the target) modifies hydrogen-bonding capacity and ring strain, impacting target engagement .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines benzothiazole and triazole moieties. The presence of these heterocycles contributes to its biological properties. The molecular formula is C_{20}H_{18N_4S_2 with a molecular weight of approximately 398.51 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways linked to diseases.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and triazole derivatives. For instance:

  • A study demonstrated that similar triazole-thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 µM to 43.4 µM .

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties. For example:

  • Compounds derived from benzothiazole showed good antibacterial activity against pathogenic bacteria in vitro .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented:

  • Research indicates that some benzothiazole derivatives can reduce inflammatory markers in cellular models .

Study 1: Anticancer Activity Evaluation

A recent investigation assessed the anticancer effects of this compound against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 27.3 µM against T47D breast cancer cells.

CompoundCell LineIC50 (µM)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(...)MCF-76.2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(...)T47D27.3
Control (Cisplatin)MCF-75.0

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against common pathogens. The results demonstrated broad-spectrum activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

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